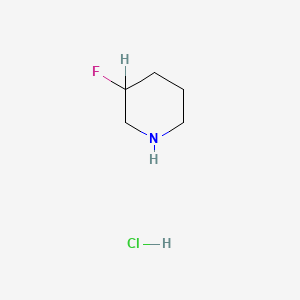

3-Fluoropiperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-fluoropiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJUBLSLAULIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116574-75-5, 737000-77-0 | |

| Record name | 3-Fluoropiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluoropiperidine HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Incorporation of Fluorine: A Technical Guide to 3-Fluoropiperidine Hydrochloride for Advanced Drug Discovery

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the core properties and applications of 3-Fluoropiperidine hydrochloride (CAS 737000-77-0). As a pivotal building block in modern medicinal chemistry, this compound offers unique advantages in tuning the physicochemical and pharmacokinetic properties of lead candidates. This document, authored from the perspective of a Senior Application Scientist, provides not only the fundamental data but also the causal insights behind its strategic use in drug design.

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to impart desirable properties such as water solubility and to serve as a versatile anchor for pharmacophoric groups.[1] However, the basicity of the piperidine nitrogen can lead to off-target effects, most notably through interactions with the hERG potassium ion channel, which can result in cardiotoxicity.[2] A key strategy to mitigate this liability is the introduction of a fluorine atom onto the piperidine ring. The strong electron-withdrawing nature of fluorine modulates the pKa of the nitrogen atom, reducing its basicity and thereby minimizing unwanted ionic interactions.[2][3] this compound has emerged as a critical building block for this purpose, offering a synthetically accessible and conformationally understood means of introducing this strategic fluorine substitution.

Physicochemical and Structural Properties

This compound is a white to off-white solid that is typically supplied with a purity of 97% or higher.[4][5] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 737000-77-0 | [4][5] |

| Molecular Formula | C₅H₁₁ClFN | [4][5] |

| Molecular Weight | 139.60 g/mol | [4][5] |

| Appearance | White to off-white solid | [4][5] |

| Melting Point | 204 °C (decomposes) | |

| Storage Temperature | 2-8°C | |

| InChI Key | RDJUBLSLAULIAT-UHFFFAOYSA-N | [4] |

The Conformational Preference of the 3-Fluoro Substituent

A crucial aspect of 3-fluoropiperidine's utility lies in its conformational behavior. In the protonated state, as in the hydrochloride salt, the fluorine atom exhibits a strong preference for the axial position.[6] This is attributed to a favorable charge-dipole interaction between the positively charged nitrogen (N⁺-H) and the electron-rich C-F bond.[6][7] This well-defined conformational bias can be exploited in drug design to orient substituents in a predictable manner, aiding in the optimization of binding to target proteins.

Spectral Data and Characterization

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the piperidine ring protons. The proton at the C3 position, bearing the fluorine atom, will exhibit a characteristic large coupling constant with the fluorine atom (¹⁹F-¹H coupling). The chemical shifts will be influenced by the electron-withdrawing effect of the fluorine and the protonation state of the nitrogen.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals for the piperidine ring carbons. The C3 carbon will be directly coupled to the fluorine atom, resulting in a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shift of C3 will be significantly downfield due to the deshielding effect of the fluorine. The adjacent carbons (C2 and C4) will also show smaller two-bond carbon-fluorine couplings (²JCF).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the free base (C₅H₁₀FN) at m/z 103.14.

Applications in Drug Discovery and Development

The primary application of this compound is as a key building block in the synthesis of novel therapeutic agents. Its use is driven by the strategic advantages conferred by the 3-fluoro substitution.

pKa Modulation and Reduction of hERG Liability

As previously mentioned, the introduction of a fluorine atom at the 3-position significantly lowers the basicity of the piperidine nitrogen.[2][3] This reduction in pKa is a critical strategy for mitigating the risk of hERG potassium channel binding, a common cause of cardiotoxicity in drug candidates.[2] By fine-tuning the pKa, medicinal chemists can design molecules with improved safety profiles without sacrificing the beneficial properties of the piperidine scaffold.

Figure 1: Impact of 3-fluoro substitution on piperidine pKa and hERG liability.

Case Study: CGRP Receptor Antagonists for Migraine

A prominent example of the application of a 3-fluoropiperidine derivative is in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine.[8][9] Several "gepants," a class of small molecule CGRP antagonists, are approved for this indication.[10][11] The synthesis of these complex molecules often involves a key syn-1,2-amino-fluoro-piperidine pharmacophore, which can be derived from precursors like 3-fluoropiperidine.[8] The fluorine atom in this scaffold plays a crucial role in optimizing the drug's pharmacokinetic and pharmacodynamic properties.

Kinase Inhibitors in Oncology

The 3-fluoropiperidine motif is also found in the development of kinase inhibitors for cancer therapy. For instance, it has been incorporated into Bruton's tyrosine kinase (BTK) inhibitors.[12] The fluorine substitution can enhance metabolic stability and cell permeability, leading to improved efficacy and duration of action.

Synthetic Methodologies: An Exemplary Protocol

While various methods exist for the synthesis of fluorinated piperidines, a common approach involves the fluorination of a corresponding hydroxyl precursor. The following is a representative, generalized protocol for the synthesis of N-Boc-3-fluoropiperidine, a common intermediate that can be deprotected to yield this compound. This protocol is based on the well-established use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent.[13][14]

Disclaimer: This protocol is for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.

Figure 2: Generalized workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Preparation of Starting Material: To a solution of N-Boc-3-hydroxypiperidine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cooled to -78 °C, add diethylaminosulfur trifluoride (DAST) dropwise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-fluoropiperidine.

-

Deprotection: Dissolve the purified N-Boc-3-fluoropiperidine in a suitable solvent (e.g., dioxane or diethyl ether) and treat with a solution of hydrochloric acid (e.g., 4M HCl in dioxane).

-

Isolation: Stir the mixture at room temperature until the deprotection is complete (monitored by TLC). The product, this compound, will often precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Safety and Handling

This compound is a chemical that requires careful handling. It is classified as an acute toxicant (oral), a skin irritant, an eye irritant, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. A dust mask (type N95 or equivalent) should be used when handling the solid.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is more than just a fluorinated building block; it is a strategic tool for the modern medicinal chemist. Its ability to modulate the pKa of the piperidine nitrogen, thereby mitigating hERG liability, coupled with its well-defined conformational preferences, makes it an invaluable component in the design of safer and more effective drug candidates. As the demand for novel therapeutics with optimized properties continues to grow, the importance of strategically fluorinated scaffolds like this compound in the drug discovery pipeline is set to increase.

References

- Anonymous. (2019). Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(12).

- Anonymous. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. PubMed. [Source: PubMed]

- Anonymous. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.

- Anonymous. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC. [Source: PMC]

- Anonymous. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Source: PubMed]

- Anonymous. (2023). CGRP Inhibitors & Antagonist Drugs List. Drugs.com. [Source: Drugs.com]

- Anonymous. (n.d.).

- Anonymous. (n.d.). 3-Fluoropiperidine 97 737000-77-0. Sigma-Aldrich. [Source: Sigma-Aldrich]

- Anonymous. (n.d.). 3-Fluoropiperidine HCl. CymitQuimica. [Source: CymitQuimica]

- Anonymous. (n.d.). 871664-50-5|(S)-3-Fluoropiperidine hydrochloride|BLD Pharm. BLD Pharm. [Source: BLD Pharm]

- Anonymous. (n.d.). (R)-3-Fluoropiperidine hydrochloride 97% | CAS: 787564-37-8 | AChemBlock. AChemBlock. [Source: AChemBlock]

- Anonymous. (n.d.). Calcitonin gene-related peptide receptor antagonist. Wikipedia. [Source: Wikipedia]

- Anonymous. (n.d.). (S)-N-Boc-3-hydroxypiperidine. Google Patents.

- Anonymous. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Source: PubMed]

- Anonymous. (n.d.). ALDRICH this compound, 97%. Thomas Scientific. [Source: Thomas Scientific]

- Anonymous. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Source: SCIDAR]

- Anonymous. (n.d.). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. ResearchGate.

- Anonymous. (n.d.). CN102702080A - Preparation method of 3-trifluoromethyl piperidine derivatives. Google Patents.

- Anonymous. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. RSC Publishing. [Source: RSC Publishing]

- Anonymous. (n.d.). (3R,4R)-4-Amino-1-Boc-3-fluoropiperidine AldrichCPR. Sigma-Aldrich. [Source: Sigma-Aldrich]

- Anonymous. (n.d.). 3-Fluoropiperidine HCl. CymitQuimica. [Source: CymitQuimica]

- Anonymous. (n.d.). 3-Fluoropiperidine 97 737000-77-0. Sigma-Aldrich. [Source: Sigma-Aldrich]

- Anonymous. (n.d.). 1262408-83-2 | 3-(N-Boc-aminomethyl)-3-fluoropiperidine. ChemScene. [Source: ChemScene]

- Anonymous. (n.d.). 3-Fluoropiperidine 97 737000-77-0 - Safety Information. Sigma-Aldrich. [Source: Sigma-Aldrich]

- Anonymous. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC. [Source: PMC]

- Anonymous. (n.d.). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA. [Source: CHIMIA]

- Anonymous. (n.d.).

- Anonymous. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Source: PubMed]

- Anonymous. (n.d.). Chemical structures of the tyrosine kinase inhibitors used in this.... ResearchGate.

- Anonymous. (n.d.). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. PMC. [Source: PMC]

- Anonymous. (n.d.). Anomalous fluorinations of 3-aryl-2-hydroxypropanoic esters by diethylaminosulfur trifluoride (DAST). Queen's University Belfast Research Portal. [Source: Queen's University Belfast Research Portal]

- Anonymous. (n.d.). WO 2012/069948 Al. Common Organic Chemistry. [Source: Common Organic Chemistry]

- Anonymous. (n.d.). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Source: MDPI]

- Anonymous. (n.d.). Piperidine Synthesis. DTIC. [Source: DTIC]

- Anonymous. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.

- Anonymous. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride. Google Patents.

- Anonymous. (n.d.). Anomalous fluorinations of 3-aryl-2-hydroxypropanoic esters by diethylaminosulfur trifluoride (DAST). Queen's University Belfast Research Portal. [Source: Queen's University Belfast Research Portal]

- Anonymous. (n.d.). Piperidine(110-89-4) 13C NMR spectrum. ChemicalBook. [Source: ChemicalBook]

- Anonymous. (n.d.). 3D 1H–13C–14N correlation solid-state NMR spectrum. National MagLab.

- Anonymous. (n.d.). United States Patent (19). Googleapis.com. [Source: Googleapis.com]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 871664-50-5|(S)-3-Fluoropiperidine hydrochloride|BLD Pharm [bldpharm.com]

- 4. (R)-3-Fluoropiperidine hydrochloride 97% | CAS: 787564-37-8 | AChemBlock [achemblock.com]

- 5. 3-Fluoropiperidine HCl | CymitQuimica [cymitquimica.com]

- 6. scientificupdate.com [scientificupdate.com]

- 7. chemicalkinomics.com [chemicalkinomics.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]

- 12. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure.qub.ac.uk [pure.qub.ac.uk]

Stereochemical and Conformational Dynamics of 3-Fluoropiperidine Hydrochloride: A Technical Guide to the (S)- and (R)-Enantiomers

Executive Summary

(S)-3-Fluoropiperidine hydrochloride and its (R)-enantiomer are critical chiral building blocks in modern medicinal chemistry. The introduction of a fluorine atom at the C3 position of the piperidine ring profoundly alters the physicochemical properties of the heterocycle, including basicity (pKa), lipophilicity (logP), and most importantly, its three-dimensional conformation. This whitepaper details the structural nuances, conformational driving forces—specifically charge-dipole interactions and the fluorine gauche effect—and provides validated experimental protocols for characterizing these enantiomers.

Conformational Dynamics: The Axial-Fluorine Preference

In unsubstituted piperidines, the equatorial conformation is generally favored due to the minimization of 1,3-diaxial steric clashes. However, the protonated forms of 3-fluoropiperidine (the hydrochloride salts) exhibit a strong, counter-intuitive preference for the axial orientation of the fluorine atom[1],.

Causality of the Axial Preference

As a Senior Application Scientist, I emphasize that understanding why this occurs is critical for rational drug design. The structural preference is driven by a hierarchy of stereoelectronic effects:

-

Charge-Dipole Interactions (Primary Driver): In the protonated state (NH2+), the highly electronegative axial fluorine atom interacts favorably through space with the positively charged ammonium center,[2]. This electrostatic attraction (NH2+ ··· Fδ-) easily overcomes the steric penalty of the axial position[3].

-

The Fluorine Gauche Effect / Hyperconjugation (Secondary Driver): The axial orientation allows for optimal anti-periplanar alignment between the C–H σ bonds and the low-lying σC–F orbital, facilitating stabilizing electron donation (σCH → σCF)[1],.

-

Solvation Effects (Tertiary Driver): In polar solvents (like water or DMSO), the axial conformer, which possesses a higher overall dipole moment, is further stabilized compared to non-polar environments.

Conformational driving forces stabilizing the axial-F in 3-fluoropiperidinium HCl.

Physicochemical Impact: (S)- vs (R)-Enantiomers

While the (S)- and (R)-enantiomers of 3-fluoropiperidine hydrochloride exhibit identical scalar physicochemical properties (e.g., pKa, lipophilicity) in achiral environments, their distinct spatial arrangements dictate their behavior in chiral biological systems[4]. The C-F bond acts as a bioisostere for C-H or C-OH, but with unique stereoelectronic demands[2].

Quantitative Data Summary

The introduction of fluorine significantly depresses the amine's pKa due to its strong inductive electron-withdrawing effect (-I effect)[1],[4].

| Property | Piperidine (Unsubstituted) | (S)-/(R)-3-Fluoropiperidine (Free Base) | (S)-/(R)-3-Fluoropiperidine HCl |

| Basic pKa (H2O) | ~11.2 | ~9.2 | N/A (Salt form) |

| C-F Orientation | N/A | Equatorial (Major) | Axial (Major, >90%) |

| LogP (Octanol/Water) | 0.84 | ~0.95 | < 0 (Highly hydrophilic) |

| Primary Interaction | Steric (1,3-diaxial) | Dipole minimization | Charge-dipole attraction |

Note: The pKa drop of ~2 units increases the fraction of un-ionized drug at physiological pH (7.4), which can dramatically enhance passive membrane permeability and blood-brain barrier (BBB) penetration if incorporated into a larger pharmacophore[1],[2].

Experimental Protocols: Conformational Validation via NMR

To validate the structural integrity and conformational preference of either the (S)- or (R)-enantiomer, 1H and 19F NMR spectroscopy is the gold standard. The methodology relies on the Karplus relationship, where the magnitude of the vicinal coupling constant (3J) is strictly dependent on the dihedral angle.

Protocol: NMR Determination of Axial/Equatorial Populations

Self-Validating Rationale: This protocol is internally controlled. The sum of the calculated molar fractions of the axial and equatorial conformers must equal 1.0. Furthermore, the 1H-19F coupling constants can be cross-verified against the 13C-19F coupling constants extracted from a 13C NMR spectrum, providing an orthogonal validation of the dihedral angles.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of (S)- or (R)-3-fluoropiperidine hydrochloride in 0.6 mL of D2O (to simulate a polar, aqueous environment where the salt is soluble).

-

Instrument Calibration: Tune the NMR probe for both 1H (e.g., 400 MHz) and 19F (e.g., 376 MHz) nuclei. Ensure accurate temperature control (standardized at 298 K).

-

Data Acquisition (1H NMR): Acquire a standard 1H spectrum. Identify the H3 proton (geminal to fluorine), typically appearing as a complex multiplet downfield (ca. 4.5 - 5.0 ppm) due to large 2J(1H, 19F) coupling (~45-50 Hz).

-

Data Acquisition (19F NMR): Acquire a 1H-coupled 19F spectrum.

-

Coupling Constant Extraction:

-

Extract the 3J(19F, 1H_axial) and 3J(19F, 1H_equatorial) values.

-

Causality check: If the fluorine is axial , the dihedral angles to adjacent equatorial and axial protons are roughly 60°. This results in relatively small vicinal coupling constants (3J < 15 Hz).

-

If the fluorine is equatorial , it will have a 180° anti-periplanar relationship with adjacent axial protons, resulting in a large vicinal coupling constant (3J > 25 Hz).

-

-

Population Calculation: Use the observed time-averaged 3J values in a time-averaged Karplus equation to calculate the exact molar fraction of the axial vs. equatorial conformers. In the HCl salt form, the axial conformer will dominate (>90%),[2].

Workflow for NMR-based conformational analysis of 3-fluoropiperidine.

Applications in Drug Development

The strategic use of (S)- and (R)-3-fluoropiperidine hydrochloride in medicinal chemistry is driven by the need to modulate pharmacokinetics and target binding[5]:

-

Metabolic Stability: The strong C-F bond resists cytochrome P450-mediated oxidation at the C3 position[1].

-

Vectorial Binding: The fixed axial trajectory of the C-F bond in the protonated state allows for highly predictable vectorization of the fluorine atom to engage in orthogonal multipolar interactions within a chiral protein binding pocket[2]. Utilizing the pure (S)- or (R)-enantiomer ensures that this vector is precisely aligned with the target's asymmetric active site.

Conclusion

The enantiomers of this compound are not merely passive structural scaffolds; they are dynamic, stereoelectronically active modules. The robust preference for the axial fluorine conformation in the protonated state—driven by charge-dipole and hyperconjugative effects—provides a predictable 3D vector that can be exploited to optimize both the pharmacodynamics and pharmacokinetics of next-generation therapeutics.

References

- Source: nih.

- Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference (Extended Analysis)

- Source: d-nb.

- Title: The formation of all-cis-(multi)

- Source: researchgate.

- Source: nih.

- Source: fu-berlin.

Sources

- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. researchgate.net [researchgate.net]

- 5. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

3-Fluoropiperidine HCl: A Technical Guide to Structural Profiling and Application in Drug Development

Executive Summary

As a Senior Application Scientist overseeing lead optimization campaigns, I frequently encounter the strategic incorporation of fluorine atoms into aliphatic heterocycles. The transition from a standard piperidine ring to a 3-fluoropiperidine scaffold is rarely an arbitrary choice; it is a deliberate engineering of a molecule's stereoelectronic profile.

3-Fluoropiperidine hydrochloride (HCl) serves as a critical chiral building block in modern medicinal chemistry. By introducing a highly electronegative fluorine atom at the 3-position, researchers can fundamentally alter the basicity, lipophilicity, and metabolic stability of the parent scaffold. This whitepaper provides an in-depth technical analysis of 3-Fluoropiperidine HCl, detailing its physicochemical properties, the pharmacokinetic rationale for its use, and field-proven, self-validating protocols for its synthesis and analytical verification.

Physicochemical Profiling

Understanding the baseline quantitative metrics of 3-Fluoropiperidine HCl is the first step in successful assay integration and scale-up. The compound is typically handled as a hydrochloride salt due to the volatility and instability of the free base.

Below is a consolidated table of its core physicochemical properties, cross-referenced from authoritative chemical databases[1][2][3][4]:

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C5H10FN · HCl (or C5H11ClFN) |

| Molecular Weight | 139.60 g/mol |

| CAS Number (Racemic) | 737000-77-0 |

| CAS Number ((S)-Isomer) | 871664-50-5 |

| CAS Number ((R)-Isomer) | 787564-37-8 |

| Melting Point | ~227 °C |

| Physical State | Colorless to off-white solid (Hygroscopic) |

| Hazard Classifications | H302 (Harmful if swallowed), H315, H319, H335 |

Structural Biology & Pharmacokinetics: The "Why"

In drug development, the substitution of a hydrogen atom with fluorine on a piperidine ring is driven by three primary pharmacokinetic objectives:

-

Nitrogen pKa Modulation : The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma bond framework. This pulls electron density away from the adjacent basic nitrogen atom, significantly lowering its pKa from ~11.2 (in unsubstituted piperidine) to approximately 8.5–9.0.

-

Enhanced Membrane Permeability : Because the pKa is lowered closer to physiological pH (7.4), a significantly greater fraction of the drug exists in its unionized, lipophilic state in the bloodstream. This directly translates to improved passive diffusion across lipid bilayers, enhancing oral bioavailability and blood-brain barrier (BBB) penetration.

-

Metabolic Stability : The strong C-F bond (approx. 116 kcal/mol) blocks cytochrome P450-mediated oxidative metabolism at the 3-position, extending the drug's half-life.

Logical flow of 3-fluoro substitution modulating pharmacokinetics via pKa reduction.

Synthetic Methodology: Anhydrous Salt Formation

Recent advancements, such as Asymmetric Reductive Transamination (ART), have allowed for the efficient synthesis of highly valuable chiral piperidines, including (R)-3-fluoropiperidine hydrochloride, directly from substituted pyridines[5]. However, whether synthesized de novo or purchased as a free base, converting 3-fluoropiperidine into its stable hydrochloride salt is a mandatory step for long-term storage and formulation.

The following workflow outlines a self-validating protocol for anhydrous salt formation.

Step-by-step workflow for the synthesis, isolation, and analytical validation of the HCl salt.

Protocol 1: Preparation of 3-Fluoropiperidine HCl

Note: This protocol incorporates internal causality checks to ensure scientific integrity.

-

Dissolution : Dissolve 10.0 mmol of 3-fluoropiperidine free base in 20 mL of anhydrous diethyl ether under an inert nitrogen atmosphere.

-

Causality: Anhydrous conditions are critical. The resulting HCl salt is highly hygroscopic[4]; any ambient moisture will cause the product to oil out rather than crystallize.

-

-

Acidification : Cool the reaction flask to 0 °C using an ice bath. Add 11.0 mL of a 1.0 M solution of HCl in diethyl ether (1.1 equivalents) dropwise over 15 minutes.

-

Causality: Salt formation is highly exothermic. Dropwise addition at 0 °C prevents solvent boil-off and thermal degradation of the fluorinated heterocycle.

-

-

Precipitation (Self-Validation Step) : Stir the mixture for 30 minutes. The immediate formation of a dense white precipitate serves as a visual, self-validating indicator of successful protonation, as the ionic salt is insoluble in non-polar ether.

-

Isolation : Filter the precipitate rapidly using a Schlenk frit under a nitrogen blanket. Wash the filter cake with 2 x 5 mL of cold anhydrous diethyl ether.

-

Drying : Transfer the solid to a vacuum desiccator and dry at 40 °C for 12 hours to yield the final 3-Fluoropiperidine HCl. Calculate the gravimetric yield to ensure mass balance.

Analytical Validation: Self-Validating Protocols

To guarantee trustworthiness in downstream biological assays, the synthesized salt must undergo rigorous analytical validation.

Protocol 2: LC-MS and 19F-NMR Verification

-

Sample Preparation : Dissolve 1.0 mg of the synthesized 3-Fluoropiperidine HCl in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50) containing 0.1% Formic Acid.

-

LC-MS Analysis (ESI+) : Inject 1 µL onto a C18 reverse-phase column.

-

Self-Validating Check: Monitor for the molecular ion peak at m/z 104 [M+H]+ . The chloride counterion is invisible in positive electrospray ionization (ESI+), allowing direct validation of the intact organic cation. Furthermore, the absence of a peak at m/z 84 (corresponding to the loss of HF) confirms that the fluorine atom was not eliminated during the ionization process or the synthesis.

-

-

19F-NMR Spectroscopy : Dissolve 10 mg of the salt in 0.5 mL of DMSO-d6. Acquire a 19F-NMR spectrum with proton decoupling.

-

Self-Validating Check: The presence of a single, sharp resonance confirms the structural integrity of the C-F bond. Multiple peaks would indicate defluorination side reactions or the presence of unreacted fluorinated precursors.

-

References

- Sigma-Aldrich / Merck - this compound (CAS 737000-77-0) Product Profile.

- Ambeed - (S)-3-Fluoropiperidine hydrochloride (CAS 871664-50-5) Product Details.

- Ambeed - (R)-3-Fluoropiperidine hydrochloride (CAS 787564-37-8) Product Details.

- The University of Liverpool Repository - Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines.

- Worldwide Life Sciences - this compound-250mg Chemical Properties.

Sources

- 1. 871664-50-5 | (S)-3-Fluoropiperidine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 2. 787564-37-8 | (R)-3-Fluoropiperidine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 3. This compound 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. wwmponline.com [wwmponline.com]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

The 3-Fluoropiperidine Moiety: A Strategic Toolkit for Physicochemical Tuning in Drug Design

Topic: Role of 3-fluoropiperidine moiety in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The piperidine ring is the most prevalent saturated nitrogen heterocycle in FDA-approved drugs.[1] However, the unsubstituted piperidine often presents liabilities: high basicity (

The 3-fluoropiperidine moiety has emerged as a high-value bioisostere that addresses these issues simultaneously. By introducing a single fluorine atom at the

-

Modulate Basicity: Lower the

by 1.5–3.0 units via the inductive effect ( -

Lock Conformation: Exploit the fluorine gauche effect and charge-dipole interactions to pre-organize the pharmacophore.

-

Block Metabolism: Sterically and electronically shield the C3 position from cytochrome P450 oxidation.

This guide details the mechanistic underpinnings of these effects, supported by specific case studies and synthetic protocols.

Physicochemical Mechanics

Basicity and Modulation

The introduction of fluorine at the 3-position lowers the basicity of the piperidine nitrogen. This is critical for improving oral bioavailability (increasing the fraction of uncharged species,

-

Unsubstituted Piperidine:

-

3-Fluoropiperidine:

(depending on stereochemistry and N-substitution)

The "Axial Anomaly":

Counterintuitively, the

-

Equatorial Fluorine: Strong inductive destabilization of the protonated amine.

-

Axial Fluorine: The C-F bond dipole is antiparallel to the

bond dipole.[1] This favorable charge-dipole interaction stabilizes the ammonium species, resulting in a higher

Conformational Control: The Gauche Effect

Unlike bulky substituents (e.g., methyl) that prefer the equatorial position to avoid 1,3-diaxial strain, the fluorine atom in protonated 3-fluoropiperidine exhibits a strong preference for the axial position.

Mechanistic Drivers:

-

Charge-Dipole Interaction: In the protonated form, the axial C-F vector opposes the N-H vector, minimizing electrostatic repulsion.

-

Hyperconjugation (

): The antiperiplanar arrangement of adjacent C-H bonds donates electron density into the antibonding C-F orbital.

This "conformational lock" is a powerful tool to reduce the entropic penalty of binding if the bioactive conformation requires an axial substituent.

Visualization of Conformational Dynamics

Caption: Conformational inversion upon protonation. The protonated species strongly favors the axial-F conformation due to electrostatic stabilization.

Case Study: MK-0731 (Kinesin Spindle Protein Inhibitor)[1][2][3][4]

The discovery of MK-0731 by Merck serves as the definitive textbook example of using 3-fluoropiperidine to solve a multiparameter optimization problem.

The Problem

The lead compound (a non-fluorinated piperidine) showed potent KSP inhibition but suffered from:

-

P-glycoprotein (P-gp) efflux: Limiting CNS penetration and oral absorption.

-

hERG Liability: High basicity contributed to potassium channel blockade (cardiotoxicity risk).

The Solution

Chemists scanned the piperidine ring with fluorine.[1][2][3][4][5][6][7]

-

4-Fluorine: Minimal effect on

. -

3-Fluorine (Equatorial): Lowered

too much; lost potency. -

3-Fluorine (Axial): The "Goldilocks" zone.

-

Reduced

from ~9.5 to ~8.0. -

Maintained potency via the axial conformation which matched the binding pocket.

-

Significantly reduced P-gp efflux ratio.

-

Data Summary:

| Compound Variant | Piperidine Substituent | P-gp Efflux Ratio | hERG | |

| Lead | H (Unsubstituted) | 9.5 | > 20 (High) | 1.2 |

| Analog A | 4-F | 9.2 | > 20 | 2.5 |

| MK-0731 | 3-F (cis/Axial) | 8.0 | 1.2 (Low) | > 30 |

Decision Logic Diagram

Caption: Optimization pathway for MK-0731 demonstrating the selection of the axial 3-fluoropiperidine motif.

Synthetic Methodologies

Synthesizing chiral 3-fluoropiperidines requires preventing racemization, as the

Method A: Deoxofluorination (Traditional)

Direct fluorination of 3-hydroxypiperidines using DAST or Deoxo-Fluor.

-

Pros: Readily available starting materials.

-

Cons: Often leads to elimination (alkene formation) or ring contraction; inversion of stereochemistry occurs (

).

Method B: Hydrogenation of Fluoropyridines (Modern/Scalable)

Developed by Glorius et al., this method allows access to all-cis-(multi)fluorinated piperidines via catalytic dearomatization.[5]

Protocol (Based on Glorius Method):

-

Substrate: 3-Fluoropyridine (or salt).

-

Catalyst: Rhodium-cyclic (alkyl)(amino)carbene (Rh-CAAC) or heterogeneous Rh/C for simpler cases.

-

Conditions: 50-100 bar

, solvent (e.g., MeOH or HFIP). -

Mechanism: The pyridine is activated (often by N-acylation or protonation), followed by face-selective hydrogenation.

Step-by-Step Protocol (Rh-Catalyzed):

-

Preparation: Charge a high-pressure autoclave with 3-fluoro-4-methylpyridine (1.0 equiv) and

(5 mol%). -

Solvent: Add MeOH (0.5 M concentration). Add HCl (1.1 equiv) to form the pyridinium salt (activates the ring).

-

Hydrogenation: Pressurize to 50 bar

. Stir at RT for 12 hours. -

Workup: Filter catalyst through Celite. Concentrate filtrate.

-

Purification: Recrystallize the hydrochloride salt.

-

Yield: Typically >90%.

-

dr: >20:1 (favoring the all-cis isomer due to catalyst facial selectivity).

-

Caption: Modern synthetic route via hydrogenation of fluoropyridines.

References

-

Cox, C. D., et al. (2008). "Kinesin Spindle Protein (KSP) Inhibitors.[1][8][2] 9. Discovery of MK-0731 for the Treatment of Taxane-Refractory Cancer."[1][8][9] Journal of Medicinal Chemistry, 51(14), 4239–4252. Link

-

Wilsdorf, M., et al. (2019). "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process."[2][5] Nature Communications, 10, Article 486. Link

-

Lankin, D. C., et al. (2000). "Protonated 3-Fluoropiperidines: An Unusual Fluoro Directing Effect."[2] Journal of the American Chemical Society, 122(22), 544–545. Link

-

Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

3-Fluoropiperidine hydrochloride pKa and basicity profile

Physicochemical Profiling, Basicity Modulation, and Experimental Protocols

Executive Summary

3-Fluoropiperidine hydrochloride (CAS: 116574-75-5) represents a critical scaffold in modern medicinal chemistry, primarily utilized to modulate the basicity of the piperidine ring without imposing significant steric bulk.[1] While unsubstituted piperidine exhibits a pKa of approximately 11.22 , the introduction of a fluorine atom at the 3-position (

This reduction in basicity is pivotal for optimizing drug-like properties, specifically in improving metabolic stability, reducing hERG channel inhibition, and optimizing membrane permeability (LogD) at physiological pH. This guide provides a definitive technical analysis of the compound's basicity profile, structural dynamics, and validated protocols for pKa determination.

Part 1: Structural Dynamics & Electronic Effects

The dramatic shift in basicity observed in 3-fluoropiperidine is governed by two primary mechanistic pillars: the Sigma-Inductive Effect and Stereoelectronic Conformational Preferences .

1. The Sigma-Inductive Withdrawal (

)

Fluorine is the most electronegative element (Pauling scale: 3.98). In 3-fluoropiperidine, the fluorine atom is located two bonds away from the nitrogen center. Through the

-

Mechanism: The electron density is pulled away from the nitrogen atom.

-

Result: The lone pair on the nitrogen becomes less available for protonation. Consequently, the stability of the conjugate acid (piperidinium cation) is reduced compared to the unsubstituted parent, leading to a lower pKa.

2. Stereoelectronic Effects (The "Gauche" Effect)

Unlike acyclic amines, the piperidine ring adopts a chair conformation. The position of the fluorine (axial vs. equatorial) significantly impacts the pKa.[1][2]

-

Axial Preference: 3-Fluoropiperidine often exhibits a preference for the axial fluorine conformation, particularly in the protonated state.[2]

-

Dipole Interaction: In the axial conformer, the

bond vector is often antiparallel to the-

Axial 3-F pKa: ~8.5

-

Equatorial 3-F pKa: ~7.5 (Estimated/Theoretical)

-

Visualization: Mechanistic Pathway

The following diagram illustrates the causal relationship between structural modification and physicochemical outcome.

Caption: Causal pathway showing how fluorine substitution drives electron withdrawal and conformational shifts to lower the pKa.

Part 2: Quantitative Basicity Profile

The following table synthesizes experimental and predicted data comparing 3-fluoropiperidine to relevant analogs. This comparison highlights the "distance-dependence" of the inductive effect.

Table 1: Comparative Basicity of Fluorinated Piperidines

| Compound | Substitution Position | Distance from N | pKa (Conjugate Acid) | Key Property Modulation | |

| Piperidine | None | N/A | 11.22 | 0.0 | Baseline |

| 3-Fluoropiperidine | 2 Bonds | 8.4 - 8.6 | -2.7 | Ideal for LogD tuning | |

| 4-Fluoropiperidine | 3 Bonds | 9.7 - 9.9 | -1.4 | Weaker inductive pull | |

| 3,3-Difluoropiperidine | 2 Bonds | ~7.8 - 8.0 | -3.3 | Enhanced metabolic stability | |

| N-Methyl-3-F-piperidine | 2 Bonds | ~7.9 | -3.3 | Tertiary amine shift |

Note: Values represent aqueous pKa at 25°C. Variations occur based on ionic strength and counter-ions used in specific experiments.

Part 3: Experimental Determination Protocol

To ensure data integrity, the pKa of this compound should be determined using Potentiometric Titration . This method is superior to UV-metric methods for non-chromophoric compounds like piperidines.

Method: Potentiometric Titration (Glass Electrode)[3]

Prerequisites:

-

Compound: >98% purity 3-Fluoropiperidine HCl (hygroscopic; dry before weighing).

-

Titrant: 0.1 M Carbonate-free Sodium Hydroxide (NaOH).

-

Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).

-

Inert Gas: Argon or Nitrogen (essential to prevent atmospheric

form altering pH).

Step-by-Step Workflow:

-

Electrode Calibration:

-

Calibrate the glass pH electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01).

-

Validation: Titrate a standard substance (e.g., Potassium Hydrogen Phthalate) to ensure electrode slope efficiency is >98%.

-

-

Sample Preparation:

-

Dissolve

moles of 3-Fluoropiperidine HCl in 20 mL of degassed 0.15 M KCl solution. -

Ensure the starting pH is acidic (pH < 4). Since the sample is an HCl salt, it should naturally be acidic. If not, add a known excess of HCl.

-

-

Titration:

-

Maintain temperature at 25.0 ± 0.1°C using a jacketed vessel.

-

Purge the solution with Argon for 5 minutes prior and blanket during titration.

-

Add 0.1 M NaOH in dynamic increments (smaller volumes near the inflection point).

-

Record Equilibrium Potential (mV) or pH after drift stabilization (<0.1 mV/sec).

-

-

Data Analysis:

-

Plot pH vs. Volume of NaOH.[4]

-

Calculate the first derivative (

) to identify the inflection point. -

Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad software) to calculate pKa.

-

Visualization: Experimental Workflow

Caption: Validated workflow for potentiometric pKa determination of amine salts.

Part 4: Implications in Drug Design

The shift of pKa from ~11.2 to ~8.4 has profound implications for the "developability" of a drug candidate.

-

Bioavailability & Permeability (LogD):

-

At physiological pH (7.4), unsubstituted piperidine (pKa 11.2) is >99.9% ionized (cationic). Cations have difficulty crossing lipid membranes passively.

-

3-Fluoropiperidine (pKa 8.[5]4) has a higher fraction of neutral species at pH 7.4 compared to piperidine (though still predominantly ionized). This subtle shift, combined with the lipophilic nature of fluorine, often improves the distribution coefficient (

).

-

-

hERG Avoidance:

-

Metabolic Stability:

-

The C-F bond protects the 3-position from oxidative metabolism (e.g., P450-mediated hydroxylation) which typically occurs at electron-rich C-H bonds adjacent to or near the nitrogen.

-

References

-

Morgenthaler, M., et al. (2007). "Predicting and tuning physicochemical properties in lead optimization: amine basicities." ChemMedChem, 2(8), 1100-1115. Link

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

-

National Center for Biotechnology Information. (n.d.). "this compound Compound Summary." PubChem. Link

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa protocols).

Sources

The Fluorine Effect: Stereoelectronic and Conformational Dynamics in Piperidine Ring Systems

Executive Summary In the realm of medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore. However, its high basicity and lipophilicity often lead to suboptimal pharmacokinetic profiles, including hERG toxicity and poor membrane permeability. As a Senior Application Scientist overseeing lead optimization campaigns, I frequently utilize fluorine substitution as a precision tool to modulate these liabilities. This whitepaper provides an in-depth technical analysis of how fluorine substitution dictates piperidine ring conformation, alters physicochemical properties, and outlines a self-validating experimental workflow for conformational elucidation.

The Stereoelectronic Paradigm of Fluorinated Piperidines

The classical unsubstituted piperidine ring adopts a stable chair conformation, with bulky substituents overwhelmingly favoring the equatorial position to minimize 1,3-diaxial steric clashes. However, the introduction of a highly electronegative fluorine atom fundamentally disrupts this classical steric model, introducing a complex interplay of stereoelectronic forces.

The Counter-Intuitive Axial-Fluorine Preference

In protonated fluoropiperidines (the physiologically relevant state for most basic amines), the fluorine atom exhibits a strong, counter-intuitive preference for the axial position [1]. This phenomenon is driven by three distinct mechanisms:

-

Charge-Dipole Interactions (Electrostatic Gauche Effect): In the protonated state, an axial fluorine atom is spatially aligned to engage in a stabilizing electrostatic attraction with the adjacent positively charged nitrogen (

). This interaction provides a significant enthalpic stabilization that easily overcomes the steric penalty of the axial position. -

Hyperconjugation: The axial conformation facilitates optimal orbital overlap between the

bonds (which are antiperiplanar to the C-F bond) and the highly polarized, low-lying -

Solvation and Dielectric Shielding: The conformational equilibrium is highly sensitive to the solvent's dielectric constant. In non-polar solvents, the axial conformer is heavily favored to minimize the overall molecular dipole moment. As solvent polarity increases (e.g., in DMSO or water), dielectric shielding can attenuate these intramolecular electrostatic interactions, sometimes shifting the equilibrium back toward the equatorial conformer[1].

Fig 1. Stereoelectronic forces driving the axial-fluorine conformational preference.

Physicochemical Modulation: Tuning pKa and Lipophilicity

The primary strategic utility of fluorinating a piperidine ring is the predictable modulation of its basicity (

The magnitude of this

Quantitative Impact of Fluorine Substitution on Piperidine pKa

The table below summarizes the experimental

| Compound | Substitution Pattern | Experimental | |

| Piperidine | None | 11.2 | 0.0 |

| 4-Fluoropiperidine | 9.4 | -1.8 | |

| 3-Fluoropiperidine | 9.3 | -1.9 | |

| 4,4-Difluoropiperidine | 8.5 | -2.7 | |

| 3,3-Difluoropiperidine | 7.4 | -3.8 |

Data reflects standard experimental values measured in aqueous media at 25°C.

Self-Validating Experimental Workflow for Conformational Analysis

To leverage these stereoelectronic effects in drug design, one must accurately determine the conformational state of the synthesized molecule. I employ a self-validating, dual-pronged protocol combining Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) [1].

Protocol: Conformational Elucidation via NMR and DFT

Step 1: Sample Preparation & Salt Formation Isolate the fluorinated piperidine in both its free-base and protonated (e.g., HCl or TFA salt) forms. Conformational inversion frequently occurs upon protonation due to the activation of the electrostatic gauche effect.

Step 2: NMR Spectroscopy (

Step 3: Computational Modeling (DFT) Perform DFT calculations using the M06-2X functional and def2-QZVPP basis set. It is critical to incorporate a Polarizable Continuum Model (PCM) to account for the solvent's dielectric effects, as gas-phase calculations will over-predict the electrostatic stabilization.

Step 4: Boltzmann Population Analysis (The Validation Step)

Calculate the Gibbs free energy difference (

Fig 2. Self-validating experimental workflow for determining piperidine conformation.

Strategic Implications in Drug Discovery

Understanding the fluorine substitution effect on piperidine ring conformation is not merely an academic exercise; it is a critical lever in rational drug design. By forcing a piperidine ring into a specific conformation via an axial fluorine, researchers can pre-organize the molecule for optimal target engagement, thereby reducing the entropic penalty of binding. Furthermore, the precise tuning of the

References

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.[Link]

-

Lankin, D. C., Chandrakumar, N. S., Rao, S. N., Spangler, D. P., & Snyder, J. P. (1993). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society.[Link]

-

Cambridge MedChem Consulting. (2023). Tuning the basicity of amines.[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2759159, 4-Fluoropiperidine.[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2758350, 3,3-Difluoropiperidine.[Link]

An In-Depth Technical Guide to the Solubility of 3-Fluoropiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Fluoropiperidine hydrochloride is a critical building block in modern medicinal chemistry, valued for its ability to introduce a fluorinated piperidine motif into drug candidates to modulate physicochemical and pharmacological properties. A thorough understanding of its solubility is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive analysis of the solubility of this compound in both aqueous and organic media. As an ionic salt, it exhibits high solubility in polar protic solvents like water and lower alcohols, driven by strong ion-dipole interactions. Its solubility diminishes in less polar and nonpolar organic solvents. This document details the underlying physicochemical principles, offers qualitative and predictive solubility data, and provides robust experimental protocols for determining solubility in your own laboratory settings.

Introduction to this compound: A Key Pharmaceutical Intermediate

This compound is the acid salt formed from the reaction of the organic base 3-fluoropiperidine with hydrochloric acid.[1] This conversion to a hydrochloride salt is a common strategy in pharmaceutical development to enhance the water solubility and stability of amine-containing compounds.[1] The piperidine ring is a ubiquitous scaffold in many approved drugs, and the strategic introduction of a fluorine atom at the 3-position can profoundly influence a molecule's properties, including:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation.

-

Basicity (pKa): Fluorine's electron-withdrawing nature lowers the basicity of the piperidine nitrogen, which can affect drug-receptor interactions and cell permeability. The measured pKa of 3-fluoropiperidine is 9.3.[2]

-

Conformation: The fluorine substituent can influence the conformational preferences of the piperidine ring, impacting binding affinity.[2]

-

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can alter its absorption, distribution, metabolism, and excretion (ADME) profile.

Given its importance, understanding the solubility of this building block is a foundational requirement for its practical application. Solubility dictates the choice of solvent for chemical reactions, dictates the conditions for crystallization and purification, and is a critical parameter in the early stages of formulation science.

Physicochemical Properties Governing Solubility

The solubility of this compound is governed by its molecular structure and the interplay of intermolecular forces between it (the solute) and the solvent.

-

Ionic Nature: As a hydrochloride salt, the compound exists in a solid-state crystal lattice as a protonated piperidinium cation and a chloride anion (F-C₅H₁₀NH₂⁺Cl⁻). To dissolve, the solvent must provide sufficient energy to overcome the lattice energy and then solvate the individual ions.

-

Polarity: The molecule possesses both polar features (the ammonium cation, the chloride anion, the C-F bond dipole) and nonpolar regions (the hydrocarbon backbone). This duality dictates its solubility behavior across different solvents.

-

Hydrogen Bonding: The protonated amine (N-H) is a strong hydrogen bond donor. The fluorine atom and the chloride anion are hydrogen bond acceptors. Solvents capable of hydrogen bonding will interact favorably with the solute.

-

pKa and pH: The pKa of the parent amine is approximately 9.3.[2] In aqueous solutions, the pH will significantly influence the equilibrium between the charged (piperidinium) and neutral (piperidine) forms, thereby affecting solubility. At pH values significantly below the pKa, the highly soluble ionic form will predominate.

The fundamental principle of "like dissolves like" is the key predictive tool. Polar, ionic solutes like this compound will dissolve best in polar solvents.

Aqueous Solubility Profile

As a salt, this compound is expected to be highly soluble in water. The high dielectric constant of water effectively shields the positive and negative ions from each other, while its ability to form strong hydrogen bonds and ion-dipole interactions provides a powerful solvation force.

While specific quantitative data from public literature is scarce, qualitative statements from suppliers and the general principles of hydrochloride salts confirm its aqueous solubility.[1][3]

Effect of pH: The solubility of the hydrochloride salt is pH-dependent.

-

Acidic to Neutral pH (pH < 7): The compound will remain in its protonated, highly soluble ionic form. Lowering the pH with HCl may slightly decrease solubility due to the common ion effect , where an excess of chloride ions from the solvent can shift the dissolution equilibrium back towards the solid salt.[4][5]

-

Alkaline pH (pH > 10): As the pH of the solution increases and surpasses the pKa of the amine (9.3), the protonated piperidinium ion will be deprotonated to form the neutral 3-fluoropiperidine free base. This free base is significantly less polar and will have much lower aqueous solubility, potentially leading to precipitation.

Organic Solvent Solubility Profile

The solubility in organic solvents is a direct function of the solvent's polarity, its ability to form hydrogen bonds, and its dielectric constant.

Precise, publicly available quantitative data is limited. The following table provides a qualitative and predictive summary based on established chemical principles.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (H₂O) | Polar Protic | High | Excellent at solvating ions through strong ion-dipole interactions and hydrogen bonding. |

| Methanol (MeOH) | Polar Protic | High | Can solvate ions and is a strong hydrogen bond donor/acceptor. |

| Ethanol (EtOH) | Polar Protic | Moderate to High | Similar to methanol but slightly less polar. |

| Isopropanol (IPA) | Polar Protic | Low to Moderate | Reduced polarity and increased steric hindrance compared to MeOH/EtOH. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | High polarity can solvate the cation, but less effective at solvating the chloride anion. |

| Acetonitrile (ACN) | Polar Aprotic | Low | Polar, but a poor hydrogen bond donor and less effective at solvating ions. |

| Dichloromethane (DCM) | Nonpolar | Very Low / Insoluble | Insufficient polarity to overcome the crystal lattice energy of the salt. |

| Toluene | Nonpolar | Insoluble | Aromatic hydrocarbon, unable to solvate ions effectively. |

| Hexanes | Nonpolar | Insoluble | Aliphatic hydrocarbon, completely unable to solvate ions. |

This trend follows the "like dissolves like" principle: polar protic solvents are most effective, followed by polar aprotic solvents, with nonpolar solvents being ineffective.[6]

Practical Applications & Solvent Selection

The choice of solvent is critical for specific laboratory applications. The following workflow provides guidance for selecting an appropriate solvent system.

Caption: A decision workflow for selecting appropriate solvents for this compound based on the experimental application.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a rigorous experimental method is required. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[6][7]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial (e.g., add 100 mg to 2 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation.[6]

-

-

Phase Separation:

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

To ensure complete removal of solids, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.[6]

-

-

Quantification:

-

Prepare a stock solution of this compound of a known concentration in the same solvent.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Accurately dilute the filtered, saturated solution with the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation and Reporting:

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.

-

Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

-

Conclusion

This compound is a polar, ionic salt with high solubility in polar protic solvents like water and methanol, and limited solubility in nonpolar organic solvents. This behavior is a direct consequence of its ionic nature and the dominant role of ion-dipole and hydrogen bonding interactions. Its aqueous solubility is pH-dependent, decreasing significantly as the pH rises above its pKa, leading to the formation of the less soluble free base. For researchers and developers, a predictive understanding of these principles, combined with robust experimental methods like the shake-flask protocol, is essential for leveraging this valuable building block effectively in the synthesis and development of next-generation pharmaceuticals.

References

-

Future University in Egypt. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from Future University in Egypt website. [Link]

-

PubChem. (n.d.). 3-Fluoropiperidin-4-ol hydrochloride. Retrieved from PubChem website. [Link]

-

S. M. D. N. K. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Angewandte Chemie International Edition, 59(50), 22564-22587. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech. [Link]

-

Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Metabolism, 12(7), 679-692. [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from SlideShare website. [Link]

-

Kumar, L. (2016). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 8(2), 101-107. [Link]

-

Hunt, P., et al. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Optibrium. [Link]

-

Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-323. [Link]

-

ResearchGate. (n.d.). The conformational preferences of 3‐fluoropiperidine (1) and.... Retrieved from ResearchGate website. [Link]

-

Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. [Link]

-

Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. [Link]

-

SCIDAR. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. Retrieved from SCIDAR website. [Link]

-

Wikipedia. (n.d.). Hydrochloride. Retrieved from Wikipedia website. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from University of Toronto website. [Link]

Sources

- 1. Hydrochloride - Wikipedia [en.wikipedia.org]

- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 3. Page loading... [wap.guidechem.com]

- 4. rjpdft.com [rjpdft.com]

- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

The Strategic Divergence: 3-Fluoropiperidine vs. 3,3-Difluoropiperidine HCl in Medicinal Chemistry

Executive Summary

The piperidine heterocycle is a cornerstone of modern drug discovery. However, its high intrinsic basicity (pKa ~11.1) frequently engenders poor pharmacokinetic profiles, including off-target hERG channel liability and suboptimal membrane permeability. Fluorination is the premier stereoelectronic strategy used to modulate these properties. This technical guide dissects the physicochemical, conformational, and operational divergences between the mono-fluorinated 3-fluoropiperidine and the gem-difluorinated 3,3-difluoropiperidine hydrochloride (HCl) salt, providing a mechanistic framework for their application in lead optimization.

Physicochemical & Stereoelectronic Profiling

The introduction of fluorine atoms onto the piperidine scaffold fundamentally alters the electron density of the basic nitrogen via the inductive electron-withdrawing effect (-I effect).

Quantitative Data Summary

| Property | Piperidine (Reference) | 3-Fluoropiperidine | 3,3-Difluoropiperidine HCl |

| Physical State | Liquid | Volatile Liquid | Crystalline Solid |

| pKa (Conjugate Acid) | 11.12 | ~9.5 | ~7.8 |

| Lipophilicity (LogP) | 1.1 | ~0.6 | ~0.5 |

| Conformational Bias | Equatorial (N-H) | High Axial Preference | Rigidified (1 Axial, 1 Equatorial) |

| Handling Stability | Moderate | Low (Prone to volatilization) | High (Hygroscopic but stable) |

Data synthesized from established medicinal chemistry basicity databases[1].

Conformational Dynamics: The Causality of Structure

The addition of a single fluorine atom in 3-fluoropiperidine creates a profound conformational bias. In its protonated state, the molecule exhibits a high preference for the 2[2]. This is mechanistically driven by charge-dipole interactions—where the positively charged nitrogen interacts favorably with the highly electronegative axial fluorine—and hyperconjugative stabilization known as the electrostatic gauche effect.

Conversely, 3,3-difluoropiperidine possesses a gem-difluoro moiety. Steric geometry dictates that one fluorine atom must occupy the axial position while the other sits equatorially. This dual-substitution rigidifies the ring and exerts a compounded inductive pull, 3 from ~9.5 to ~7.8[3].

Medicinal Chemistry Implications: ADMET & hERG Mitigation

The basicity of an amine directly correlates with its propensity to bind to the hERG potassium channel, a primary driver of drug-induced cardiotoxicity. The hERG channel's inner cavity contains Tyr652 and Phe656 residues, which engage in strong cation-π interactions with protonated amines.

By shifting from 3-fluoropiperidine (which remains largely protonated at physiological pH 7.4) to 3,3-difluoropiperidine (which exists in a much higher proportion as the neutral free base at pH 7.4), medicinal chemists can systematically 4 while maintaining target affinity[4].

Logical relationship of fluorine substitution on piperidine physicochemical and ADMET properties.

Operational Causality: Free Base vs. Hydrochloride Salt

Handling these building blocks requires distinct operational paradigms. 3-Fluoropiperidine is frequently synthesized and handled as a free base—a volatile liquid that is susceptible to oxidative degradation and difficult to weigh with stoichiometric precision.

To circumvent these handling liabilities, 3,3-difluoropiperidine is almost exclusively isolated and supplied as a 5[5]. The HCl salt is a highly stable, non-volatile, white crystalline solid. While it ensures long-term bench stability, it necessitates an in situ neutralization step during synthetic workflows to liberate the nucleophilic free amine.

Experimental workflow for the in situ neutralization and coupling of 3,3-difluoropiperidine HCl.

Experimental Protocols (Self-Validating Systems)

Protocol A: In Situ Free-Basing and Amidation of 3,3-Difluoropiperidine HCl

This protocol outlines the causality-driven steps for coupling the HCl salt with a carboxylic acid without isolating the volatile free base.

-

Preparation & Solvation : Weigh 1.0 equivalent of the target carboxylic acid and 1.2 equivalents of 3,3-difluoropiperidine HCl into an oven-dried round-bottom flask. Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Causality: DMF is a polar aprotic solvent capable of solubilizing both the organic acid and the inorganic-like amine salt.

-

Neutralization : Dropwise, add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is highly sterically hindered. It acts purely as a Brønsted base to scavenge the HCl and liberate the secondary amine, without competing as a nucleophile in the subsequent acylation.

-

Activation : Add 1.1 equivalents of HATU at 0 °C. Stir for 15 minutes, then allow the reaction to warm to room temperature.

-

Self-Validation (Reaction Tracking) : Monitor the reaction via LC-MS. The system is self-validating when the mass corresponding to the free 3,3-difluoropiperidine (m/z [M+H]+ 122.1) is consumed, and the product mass appears.

-

Workup : Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate. The lipophilic product will partition into the organic layer, while the DIPEA salts wash into the aqueous phase.

Protocol B: Potentiometric Determination of Amine pKa

To empirically validate the basicity shift between the mono- and di-fluorinated species, potentiometric titration is the gold standard.

-

Sample Preparation : Dissolve 2.0 mmol of 3,3-difluoropiperidine HCl in 50 mL of deionized water (pre-boiled to remove CO₂).

-

Titration : Using an automated titrator equipped with a calibrated glass pH electrode, titrate the solution with standardized 0.1 M NaOH at 25.0 ± 0.1 °C under a nitrogen atmosphere.

-

Data Acquisition : Record the pH after each 0.1 mL addition of titrant until the pH reaches ~11.0.

-

Self-Validation (Analysis) : Plot the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the equivalence point. The pKa is self-validated by extracting the pH at the half-equivalence point, which mathematically satisfies the Henderson-Hasselbalch equation (

when

References

- BenchChem.

- ACS Publications.

- ResearchGate. The conformational preferences of 3‐fluoropiperidine (1) and...

- ACS Publications. Structure-Based Optimization of Coumestan Derivatives as Polyketide Synthase 13-Thioesterase(Pks13-TE) Inhibitors with Improved hERG Profiles...

- BenchChem.

Sources

Technical Guide: Strategic Sourcing and Validation of High-Purity 3-Fluoropiperidine HCl

Executive Summary

The introduction of a fluorine atom into a saturated heterocycle—the "Fluorine Effect"—is a cornerstone strategy in modern medicinal chemistry to modulate pKa, enhance metabolic stability (blocking P450 oxidation), and alter lipophilicity (logD). 3-Fluoropiperidine Hydrochloride (3-F-Pip[1]·HCl) represents a privileged scaffold where the fluorine atom introduces a strong dipole, influencing the ring conformation (gauche effect) and the basicity of the adjacent amine.

However, the commercial supply chain for 3-F-Pip·HCl is fraught with technical pitfalls. Unlike simple aromatics, this aliphatic heterocycle presents unique challenges: regio-isomeric contamination (3-F vs. 4-F), enantiomeric drift , and hygroscopic degradation . This guide provides a scientifically grounded protocol for sourcing, validating, and handling high-purity 3-Fluoropiperidine HCl, designed for researchers requiring >98% purity for SAR and GMP applications.

Part 1: The Technical Asset & Impurity Profile

Identity Matrix

Accurate sourcing begins with precise CAS identification. The hydrochloride salt is the preferred stable form, as the free base is volatile and prone to polymerization/degradation.

| Chemical Name | Stereochemistry | CAS Number | Molecular Weight |

| 3-Fluoropiperidine HCl | Racemic (±) | 737000-77-0 | 139.60 g/mol |

| (R)-3-Fluoropiperidine HCl | (R)-Enantiomer | 787564-37-8 | 139.60 g/mol |

| (S)-3-Fluoropiperidine HCl | (S)-Enantiomer | 871664-50-5 | 139.60 g/mol |

The "Hidden" Impurity Spectrum

Standard Certificates of Analysis (CoA) often report "Chemical Purity" via non-specific titration or 1H NMR, which can mask critical impurities.

-

Regioisomers (4-Fluoropiperidine): Arise from non-selective fluorination or rearrangement during synthesis. Difficult to separate by standard flash chromatography.

-

Des-Fluoro Analog (Piperidine): Result of over-reduction during synthesis. Competes for binding sites and alters pKa significantly.

-

Inorganic Fluoride (F⁻): Residual HF or fluoride salts from deoxofluorination (e.g., DAST/Deoxo-Fluor) steps. Can corrode glass equipment and poison metal catalysts in downstream coupling.

-

Enantiomeric Excess (ee) Drift: Racemization can occur under harsh acidic/basic workups, degrading the value of chiral grades.

Part 2: Sourcing Landscape & Supplier Tiering

Commercial sources generally fall into two categories: Global Distributors (reliable logistics, variable batch origin) and Specialist Manufacturers (higher technical control, longer lead times).

Table 1: Commercial Supplier Matrix

| Tier | Supplier Type | Key Examples | Typical Purity | Best For |